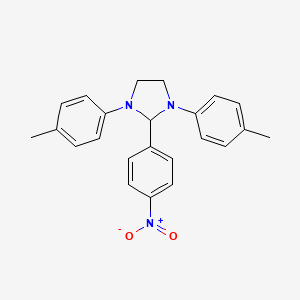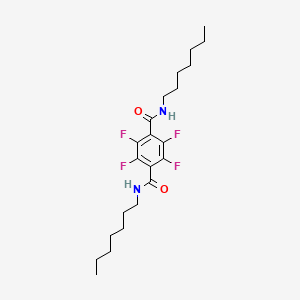![molecular formula C23H17N5O4S2 B15016019 1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016019.png)
1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a benzothiazole moiety, a nitro group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-nitro-1,3-benzothiazole-2-thiol with 5-formyl-2-furylamine under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with 1,5-dimethyl-2-phenyl-3-pyrazolone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Condensation: The pyrazolone core can undergo condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, electrophiles like halogens for substitution, and acids or bases for condensation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution on the benzothiazole ring can introduce various functional groups.
Scientific Research Applications
1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-2-phenyl-3-pyrazolone: Shares the pyrazolone core but lacks the benzothiazole and nitro functionalities.
6-Nitro-1,3-benzothiazole-2-thiol: Contains the benzothiazole and nitro groups but lacks the pyrazolone core.
Uniqueness
1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H17N5O4S2 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
1,5-dimethyl-4-[[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C23H17N5O4S2/c1-14-21(22(29)27(26(14)2)15-6-4-3-5-7-15)24-13-17-9-11-20(32-17)34-23-25-18-10-8-16(28(30)31)12-19(18)33-23/h3-13H,1-2H3 |
InChI Key |
KDIKIKIKUCECJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15015941.png)
acetyl]hydrazono}-N-(4-methoxyphenyl)butanamide](/img/structure/B15015946.png)
![ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15015951.png)

![4-amino-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15015956.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15015964.png)
![4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-methyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15015967.png)
![N-[(1E)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15015969.png)
![2-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(naphthalen-1-yl)-1,3-thiazole](/img/structure/B15015978.png)
![4-(4-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B15015982.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![N-{(Z)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-3,4-dimethylaniline](/img/structure/B15016001.png)
![6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B15016003.png)

